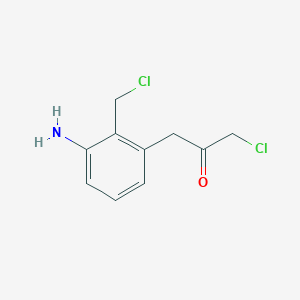
1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C10H11Cl2NO This compound is characterized by the presence of an amino group, a chloromethyl group, and a chloropropanone moiety attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of 3-aminoacetophenone followed by the introduction of a chloromethyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography are employed to ensure the compound meets the required specifications for further applications.
化学反応の分析
Types of Reactions: 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one exerts its effects depends on its chemical structure and the functional groups present. The amino group can participate in hydrogen bonding and electrostatic interactions, while the chloromethyl and chloropropanone moieties can undergo nucleophilic attacks. These interactions can influence the compound’s reactivity and its ability to interact with biological targets, such as enzymes or receptors, thereby modulating their activity.
類似化合物との比較
- 1-(3-Amino-2-(chloromethyl)phenyl)-1-chloropropan-2-one
- 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one
Comparison: Compared to its analogs, 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one is unique due to the specific positioning of the chloromethyl and chloropropanone groups, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
特性
分子式 |
C10H11Cl2NO |
|---|---|
分子量 |
232.10 g/mol |
IUPAC名 |
1-[3-amino-2-(chloromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-8(14)4-7-2-1-3-10(13)9(7)6-12/h1-3H,4-6,13H2 |
InChIキー |
POCMQADMLINRGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)N)CCl)CC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


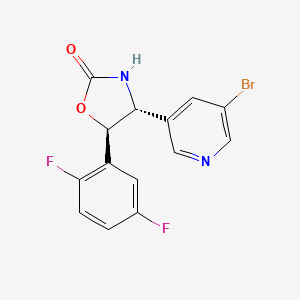
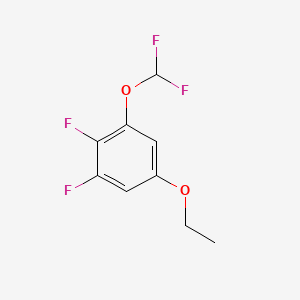
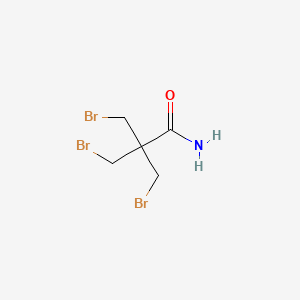
![5,8-Dibromo-2,3-bis(4-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14060730.png)

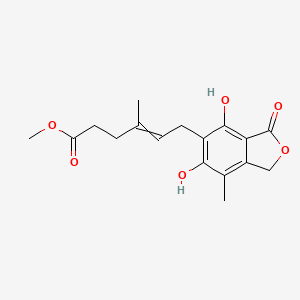

![Diethyl 5,5'-{[4-(ethoxycarbonyl)-3,5-dimethyl-2H-pyrrol-2-ylidene]methylene}bis(2,4-dimethyl-1H-pyrrole-3-carboxylate)](/img/structure/B14060740.png)
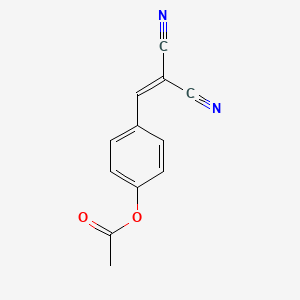
![Phenol, 4-[2-(3-bromophenyl)diazenyl]-](/img/structure/B14060750.png)
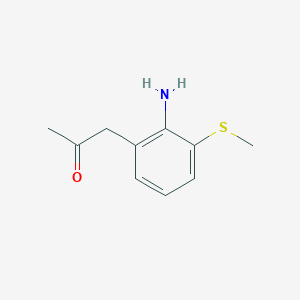
![Methyl 2-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)-2-oxoacetate](/img/structure/B14060774.png)
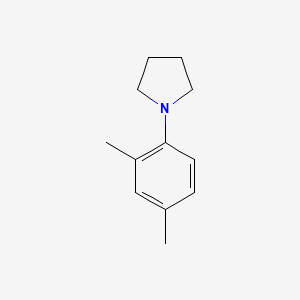
![(10R,13S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14060783.png)
